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molecular formula C16H32O2 B1210863 14-Methylpentadecanoic acid CAS No. 4669-02-7

14-Methylpentadecanoic acid

Cat. No. B1210863
M. Wt: 256.42 g/mol
InChI Key: ZONJATNKKGGVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144183

Procedure details

The ester oil of claim 1 being the monoisopalmitic acid-di-n-C8-10 alkanoic acid ester of trimethylolpropane, said isopalmitic acid being obtained by the oxidation of 2-hexyldecanol formed from n-octanol by the Guerbet synthesis.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid-di-n-C8-10 alkanoic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](C(CO)(CO)CC)[OH:2].C[CH:11]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25](O)=O)[CH3:12]>>[CH2:20]([CH:19]([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:11][CH3:12])[CH2:1][OH:2])[CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acid-di-n-C8-10 alkanoic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCCCCCCCCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C(CO)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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